Methyl 2-amino-3-cyanoisonicotinate
Description
Methyl 2-amino-3-cyanoisonicotinate is a pyridine-derived ester with a functionalized aromatic ring. Its structure includes an amino group (-NH₂) at the 2-position, a cyano group (-CN) at the 3-position, and a methoxycarbonyl group (-COOCH₃) at the 4-position of the pyridine ring. This compound is of interest in organic synthesis, particularly in the development of heterocyclic scaffolds for pharmaceuticals or agrochemicals due to its electron-withdrawing and donating substituents, which influence reactivity and stability .
Properties
Molecular Formula |
C8H7N3O2 |
|---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
methyl 2-amino-3-cyanopyridine-4-carboxylate |
InChI |
InChI=1S/C8H7N3O2/c1-13-8(12)5-2-3-11-7(10)6(5)4-9/h2-3H,1H3,(H2,10,11) |
InChI Key |
IXTYYQZZGGJIKV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=NC=C1)N)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-amino-3-cyanoisonicotinate can be synthesized through several methods. One common approach involves the cyanoacetylation of amines. This process typically involves the reaction of methyl cyanoacetate with an appropriate amine under solvent-free conditions at room temperature . Another method involves the fusion of aryl amines with ethyl cyanoacetate, which is a harsher method but yields the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of high-purity starting materials and catalysts to ensure high yield and purity of the final product. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the reaction rate and product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-cyanoisonicotinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in different derivatives.
Substitution: The amino and cyano groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
Methyl 2-amino-3-cyanoisonicotinate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 2-amino-3-cyanoisonicotinate involves its interaction with specific molecular targets and pathways. The amino and cyano groups play a crucial role in its reactivity and biological activity. For example, the cyano group can participate in nucleophilic addition reactions, while the amino group can form hydrogen bonds with biological targets .
Comparison with Similar Compounds
Critical Analysis of Evidence
- Contradictions: and provide conflicting insights on stability; the former implies room-temperature stability for methyl 2-aminoisonicotinate, while the latter recommends refrigeration for the chloro derivative. This suggests substituents significantly impact stability.
- Data Gaps: Experimental data (e.g., melting points, spectral profiles) for this compound are absent in the provided evidence, necessitating reliance on computational or analog-based predictions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

